molecular formula C7H6N2O3S B038781 Furo[2,3-c]pyridine-2-sulfonamide CAS No. 117612-41-6

Furo[2,3-c]pyridine-2-sulfonamide

Cat. No. B038781
M. Wt: 198.2 g/mol
InChI Key: OCQRJKDRDOKARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-c]pyridine-2-sulfonamide is a heterocyclic compound that has been widely investigated for its potential applications in various fields of science. This molecule is of particular interest due to its unique chemical structure, which makes it a versatile building block for the synthesis of a wide range of bioactive compounds. In

Mechanism Of Action

The exact mechanism of action of furo[2,3-c]pyridine-2-sulfonamide is not fully understood. However, studies have shown that this molecule can inhibit the activity of various enzymes, including kinases and carbonic anhydrases. In addition, furo[2,3-c]pyridine-2-sulfonamide has been shown to have anti-inflammatory and anti-cancer properties.

Biochemical And Physiological Effects

Furo[2,3-c]pyridine-2-sulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that this molecule can inhibit the activity of carbonic anhydrases, which play a key role in acid-base regulation and fluid secretion in various tissues. In addition, furo[2,3-c]pyridine-2-sulfonamide has been shown to have anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of various kinases.

Advantages And Limitations For Lab Experiments

One of the main advantages of furo[2,3-c]pyridine-2-sulfonamide is its versatility as a building block for the synthesis of various bioactive compounds. In addition, this molecule is relatively easy to synthesize and purify, making it a useful tool for medicinal chemists. However, one of the limitations of furo[2,3-c]pyridine-2-sulfonamide is its limited solubility in water, which may make it difficult to use in certain biological assays.

Future Directions

There are several future directions for the research of furo[2,3-c]pyridine-2-sulfonamide. One potential direction is the development of novel kinase inhibitors based on this molecule. Another potential direction is the investigation of the anti-inflammatory and anti-cancer properties of furo[2,3-c]pyridine-2-sulfonamide in vivo. Additionally, the use of furo[2,3-c]pyridine-2-sulfonamide as a fluorescent probe for the detection of metal ions in biological systems may also be an area of future research.

Scientific Research Applications

Furo[2,3-c]pyridine-2-sulfonamide has been widely investigated for its potential applications in various fields of science. In medicinal chemistry, this molecule has been used as a building block for the synthesis of various bioactive compounds, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. In addition, furo[2,3-c]pyridine-2-sulfonamide has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

117612-41-6

Product Name

Furo[2,3-c]pyridine-2-sulfonamide

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2 g/mol

IUPAC Name

furo[2,3-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h1-4H,(H2,8,10,11)

InChI Key

OCQRJKDRDOKARG-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(O2)S(=O)(=O)N

Canonical SMILES

C1=CN=CC2=C1C=C(O2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described for the preparation of 2-sulfamoylfuro[3,2-c]pyridine except furo[2,3-c]pyridine was substituted for furo[3,2-c]pyridine. This compound was obtained in 40% yield after recrystallization from ethyl acetate, m.p. 199°-201° C.
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